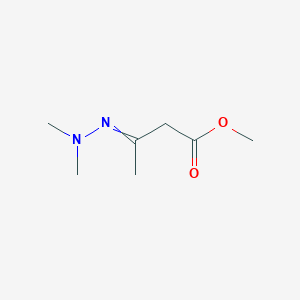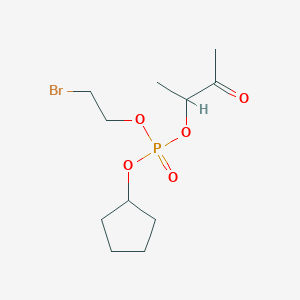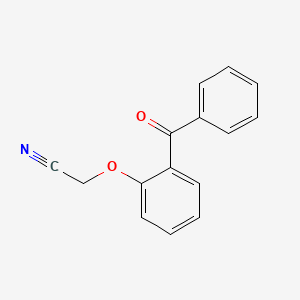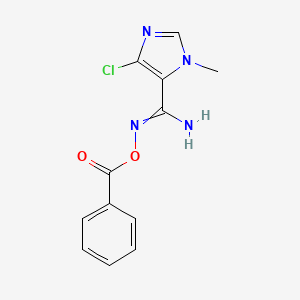
N'-(Benzoyloxy)-4-chloro-1-methyl-1H-imidazole-5-carboximidamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N’-(Benzoyloxy)-4-chloro-1-methyl-1H-imidazole-5-carboximidamide is a synthetic organic compound that features a benzoyloxy group attached to an imidazole ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N’-(Benzoyloxy)-4-chloro-1-methyl-1H-imidazole-5-carboximidamide typically involves the formation of an N–O bond via the oxidation of amines with benzoyl peroxide. This method is efficient and avoids the formation of undesirable C–N bonds (amides). The reaction conditions often include a significant amount of water in combination with cesium carbonate (Cs₂CO₃) to achieve high selectivity and yield .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle reactive intermediates like benzoyl peroxide.
化学反応の分析
Types of Reactions
N’-(Benzoyloxy)-4-chloro-1-methyl-1H-imidazole-5-carboximidamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reaction conditions.
Reduction: Reduction reactions can convert the benzoyloxy group to other functional groups.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Benzoyl peroxide is commonly used as an oxidizing agent.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be employed.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxamic acids, while reduction could produce amines or alcohols.
科学的研究の応用
N’-(Benzoyloxy)-4-chloro-1-methyl-1H-imidazole-5-carboximidamide has several applications in scientific research:
Medicinal Chemistry: It can serve as a precursor for the synthesis of biologically active molecules, including potential therapeutic agents.
Organic Synthesis: The compound is useful as an intermediate in the synthesis of complex organic molecules.
Materials Science: It can be used in the development of new materials with specific properties, such as polymers or coatings
作用機序
The mechanism of action of N’-(Benzoyloxy)-4-chloro-1-methyl-1H-imidazole-5-carboximidamide involves the formation of reactive intermediates that interact with molecular targets. The benzoyloxy group can generate benzoyloxy radicals upon cleavage, which can then interact with proteins or other biomolecules, leading to various biological effects .
類似化合物との比較
Similar Compounds
N-(Benzoyloxy)amines: These compounds share the benzoyloxy functional group and have similar reactivity.
Benzoylecgonine: A metabolite of cocaine that also contains a benzoyloxy group.
Benzotriazoles: Compounds with benzoyloxy groups that exhibit similar chemical behavior
Uniqueness
N’-(Benzoyloxy)-4-chloro-1-methyl-1H-imidazole-5-carboximidamide is unique due to the presence of both the benzoyloxy and imidazole moieties, which confer distinct chemical and biological properties. This combination makes it a versatile compound for various applications in research and industry.
特性
CAS番号 |
54711-63-6 |
|---|---|
分子式 |
C12H11ClN4O2 |
分子量 |
278.69 g/mol |
IUPAC名 |
[[amino-(5-chloro-3-methylimidazol-4-yl)methylidene]amino] benzoate |
InChI |
InChI=1S/C12H11ClN4O2/c1-17-7-15-10(13)9(17)11(14)16-19-12(18)8-5-3-2-4-6-8/h2-7H,1H3,(H2,14,16) |
InChIキー |
YPIRWPCEGISXLN-UHFFFAOYSA-N |
正規SMILES |
CN1C=NC(=C1C(=NOC(=O)C2=CC=CC=C2)N)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


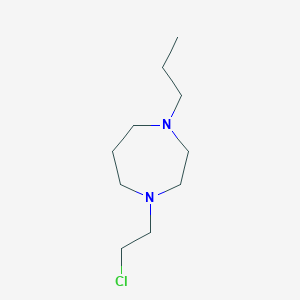

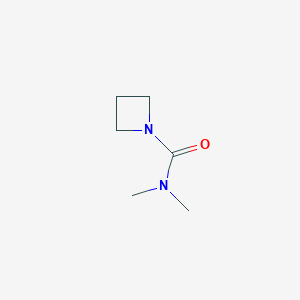
![4-[(Pyridin-2-yl)oxy]benzene-1,2-diamine](/img/structure/B14624423.png)
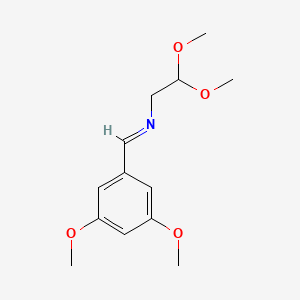
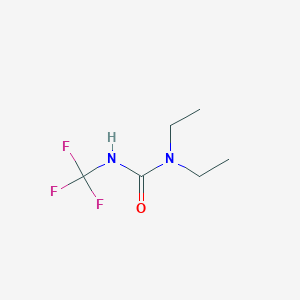
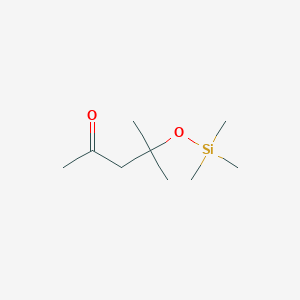
![N-[(4-Chlorophenyl)methyl]-1,1-diphenylmethanimine](/img/structure/B14624450.png)
![Dispiro[4.1.4.1]dodecan-6-one](/img/structure/B14624455.png)
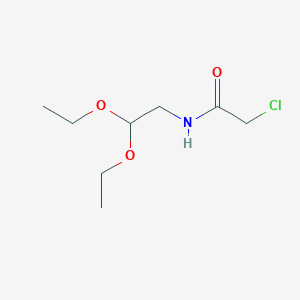
![Benzene, [4-(diethoxymethyl)-3-(1-methylethoxy)hexyl]-](/img/structure/B14624483.png)
